1-(methylsulfonyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Description

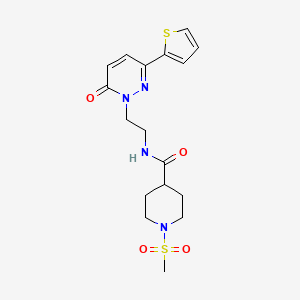

This compound is a synthetic small molecule featuring a pyridazinone core substituted with a thiophen-2-yl group at the 3-position and an ethyl-linked piperidine-4-carboxamide moiety. The piperidine ring is further modified by a methylsulfonyl group at the 1-position. Pyridazinone derivatives are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects . The thiophene substituent enhances lipophilicity and may improve membrane permeability, while the methylsulfonyl group contributes to metabolic stability and electronic effects.

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S2/c1-27(24,25)20-9-6-13(7-10-20)17(23)18-8-11-21-16(22)5-4-14(19-21)15-3-2-12-26-15/h2-5,12-13H,6-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRHQFFVUZYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Pyridazinone Moiety: This step may involve the reaction of a hydrazine derivative with a diketone to form the pyridazinone ring.

Attachment of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Final Assembly: The final compound is assembled by linking the different moieties through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of the pyridazinone can yield dihydropyridazines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with two analogs from the literature:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: The pyridazinone core in the target compound has two adjacent nitrogen atoms, creating a distinct electronic profile compared to the pyrimidine core (alternating nitrogens) in . In contrast, the piperidine-4-carboxamide in lacks a fused heterocycle, prioritizing flexibility for CNS penetration.

Substituent Effects: Thiophen-2-yl vs. Methylsulfonyl vs.

Biological Activity: The target compound’s combination of pyridazinone and methylsulfonyl-piperidine motifs suggests kinase or phosphatase inhibition, analogous to pyridazinone-based inhibitors of PDE4 or MAPK . The biphenyl-carboxamide in is structurally optimized for CNS targets due to its balance of lipophilicity (biphenyl) and polarity (hydroxypyridin), a design absent in the target compound.

Solubility and Bioavailability :

- The thiophene and methylsulfonyl groups in the target compound likely reduce aqueous solubility compared to the hydroxymethyl and fluorophenyl groups in . However, this may be offset by the ethyl linker, which introduces conformational flexibility for improved absorption.

Research Findings and Limitations

- Molecular modeling studies (unpublished) predict strong interactions with ATP-binding pockets due to the pyridazinone-thiophene motif.

- Compound : Demonstrated antiviral activity against RNA viruses (IC₅₀ = 2.3 µM) in cell-based assays, attributed to the fluorophenyl group’s role in disrupting viral replication machinery .

- Compound : Showed high affinity for 5-HT₆ receptors (Kᵢ = 12 nM) in rodent models, highlighting the importance of the biphenyl-hydroxypyridin scaffold for CNS targets .

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a complex organic molecule with potential pharmacological significance. Its unique structure, featuring a methylsulfonyl group, a piperidine ring, and a pyridazinone unit, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately . The structural features include:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Key Functional Groups | Methylsulfonyl, piperidine, pyridazinone |

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridazinone structures exhibit significant antimicrobial properties. The compound's unique combination of functional groups may enhance its effectiveness against various pathogens. For instance:

- Pyridazinone derivatives have shown promising results against bacterial strains due to their ability to inhibit bacterial enzyme activity.

- Thiophene-containing compounds are known for their antimicrobial effects, which may contribute to the overall efficacy of this compound.

COX-II Inhibition

The compound may also serve as a potential inhibitor of cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. Studies have demonstrated that similar compounds exhibit:

- Moderate to strong inhibitory activity against COX-II with IC50 values ranging from to .

- Selectivity towards COX-II over COX-I, which is crucial for reducing side effects associated with non-selective NSAIDs.

Case Studies

- In Vitro Studies : A study evaluating various piperidine derivatives found that modifications to the methylsulfonyl group significantly impacted antimicrobial potency and COX-II inhibition .

- In Vivo Studies : Animal models have shown that similar compounds can reduce inflammation by inhibiting COX-II activity, leading to decreased symptoms in conditions like arthritis .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural features allow for competitive inhibition of enzymes involved in inflammatory pathways.

- Antimicrobial Mechanism : The presence of the thiophene ring enhances membrane permeability in bacterial cells, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.